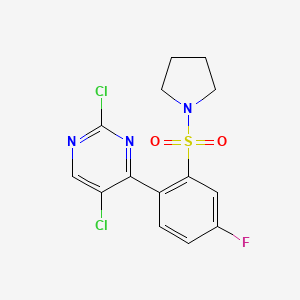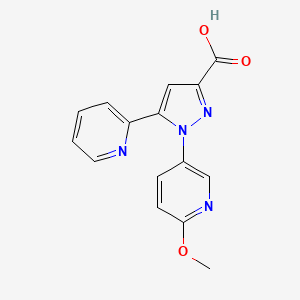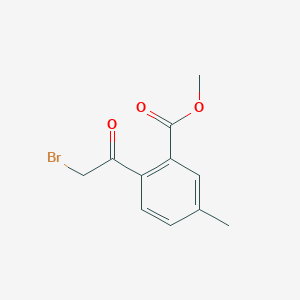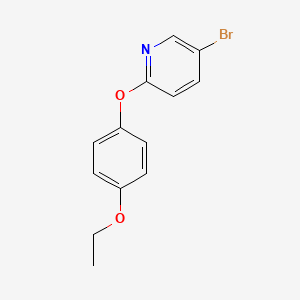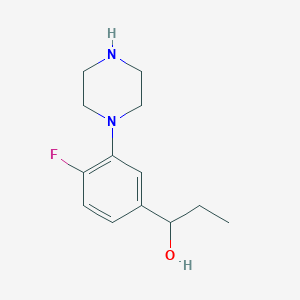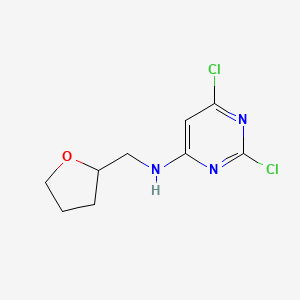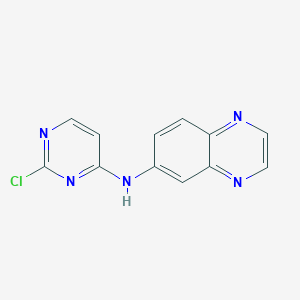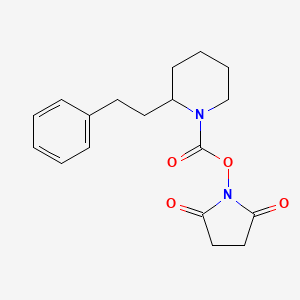
(2,5-Dioxopyrrolidin-1-yl) 2-(2-phenylethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dioxopyrrolidin-1-yl) 2-(2-phenylethyl)piperidine-1-carboxylate is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phenylethyl group and a dioxopyrrolidinyl ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 2-(2-phenylethyl)piperidine-1-carboxylate typically involves the reaction of 2-(2-phenylethyl)piperidine-1-carboxylic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 2-(2-phenylethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the ester group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2,5-Dioxopyrrolidin-1-yl) 2-(2-phenylethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 2-(2-phenylethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to anticonvulsant effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile: Used in various chemical synthesis applications.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate: Utilized as a reversible linker in biomacromolecule conjugation.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) 2-(2-phenylethyl)piperidine-1-carboxylate stands out due to its unique combination of a piperidine ring and a dioxopyrrolidinyl ester, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for diverse research applications .
Propiedades
Fórmula molecular |
C18H22N2O4 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-(2-phenylethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H22N2O4/c21-16-11-12-17(22)20(16)24-18(23)19-13-5-4-8-15(19)10-9-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2 |
Clave InChI |
RNLLMPGAIYHZJK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)CCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


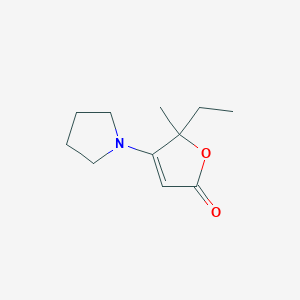
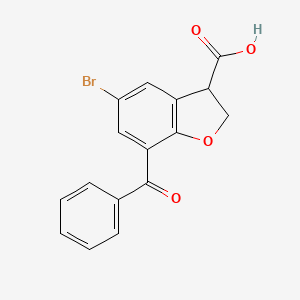
![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13883300.png)
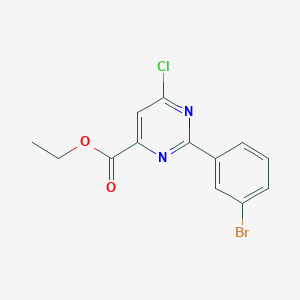
![Ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate](/img/structure/B13883311.png)
